molecular formula C15H19NO4 B1519869 (s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 1187933-14-7

(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B1519869
CAS No.: 1187933-14-7
M. Wt: 277.31 g/mol
InChI Key: NGYOAZMYTIAOTI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS: 1187933-14-7) is a chiral tetrahydroquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the 2-position of the partially hydrogenated quinoline ring (Figure 1). This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or bioactive molecules . Its Boc group enhances stability during synthetic manipulations, while the carboxylic acid enables conjugation or further functionalization. The enantiomeric purity (S-configuration) is critical for applications requiring stereoselectivity, such as asymmetric catalysis or drug development .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYOAZMYTIAOTI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654185
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-14-7
Record name 1-(1,1-Dimethylethyl) (2S)-3,4-dihydro-1,2(2H)-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of certain chemicals. For instance, the compound has been shown to undergo rapid and effective deprotection at high temperatures using a thermally stable ionic liquid.

Biological Activity

(S)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its mechanisms of action.

Overview of Tetrahydroquinoline Derivatives

Tetrahydroquinolines (THQs) are a class of compounds that have gained attention for their pharmacological properties. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The structural framework of THQs allows for various modifications that can enhance their biological efficacy and selectivity.

1. NF-κB Inhibition

Recent studies have highlighted the role of THQs as potent inhibitors of NF-κB transcriptional activity. NF-κB is a transcription factor involved in inflammatory responses and cancer progression. Research indicates that certain derivatives of tetrahydroquinolines can inhibit LPS-induced NF-κB activation significantly. For instance, one study synthesized various derivatives and found that compound 6g exhibited an IC50 value of 0.70 μM against NF-κB activity, making it a promising candidate for further development in cancer therapy .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. In vitro studies demonstrated that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. For example, compounds derived from the tetrahydroquinoline scaffold showed IC50 values ranging from 0.70 μM to 2.7 μM against various cancer cell lines such as MDA-MB-231 and PC-3 .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinoline derivatives can be attributed to their structural characteristics. Modifications at specific positions on the tetrahydroquinoline ring significantly influence their potency and selectivity:

CompoundPositionModificationIC50 (μM)Biological Activity
6g R1-CF30.70NF-κB Inhibition
6f R2-OCH30.90NF-κB Inhibition
5e R3-OH1.4NF-κB Inhibition
6h R4-Cl2.7Cytotoxicity

This table summarizes the modifications made to the tetrahydroquinoline scaffold and their corresponding biological activities.

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis: The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .
  • Inhibition of Anti-apoptotic Proteins: Research indicates that THQ derivatives can bind to Bcl-2 family proteins, disrupting their function and promoting apoptosis .

Case Studies

Several case studies have explored the efficacy of tetrahydroquinoline derivatives in preclinical models:

  • Case Study on Apoptosis Induction:
    A study involving Jurkat cells demonstrated that active compounds derived from tetrahydroquinoline could induce apoptosis in a dose-dependent manner by activating caspase-3 .
  • In Vivo Efficacy:
    Another investigation assessed the anticancer potential of THQ derivatives in vivo using xenograft models, showing significant tumor growth inhibition compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with closely related tetrahydroquinoline and indoline derivatives (Table 1).

Table 1. Key Analogs of (S)-1-(Tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid

Compound Name CAS Number Structural Features Similarity Score* Purity (%) Primary Applications
(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid 144069-67-0 Indoline core (fused benzene-pyrrolidine ring), Boc-protected, carboxylic acid at 2-position 0.95 97% (Typical) Peptide synthesis, chiral ligands
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid 114527-53-6 Tetrahydroquinoline core, carboxylic acid at 3-position N/A 97% Intermediate for heterocyclic chemistry
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate 40971-35-5 Tetrahydroquinoline core, methyl ester at 2-position N/A ≥95% Solubility-enhanced precursor for hydrolysis
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline 22190-40-5 Acetyl-protected nitrogen, bromo substituent at 6-position N/A 95% Halogenation studies, cross-coupling reactions

*Similarity scores based on structural and functional group alignment (0–1 scale) .

Key Comparison Points

Core Ring System
  • Indoline vs. Tetrahydroquinoline: The indoline analog (CAS: 144069-67-0) replaces the tetrahydroquinoline’s benzene ring with a fused pyrrolidine system. This reduces aromaticity, increasing conformational flexibility and altering electronic properties. Such differences impact binding affinity in drug-receptor interactions .
  • Position of Carboxylic Acid : Moving the carboxylic acid from the 2-position (target compound) to the 3-position (CAS: 114527-53-6) changes steric and electronic interactions. The 2-position allows direct conjugation with the Boc group, enhancing intramolecular hydrogen bonding, whereas the 3-position may favor alternative reaction pathways .
Functional Groups
  • Boc Protection : The Boc group in the target compound improves stability under basic conditions compared to acetyl (CAS: 22190-40-5) or methyl ester (CAS: 40971-35-5) derivatives. However, Boc requires acidic conditions for deprotection, limiting compatibility with acid-sensitive substrates .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., CAS: 40971-35-5) offer higher lipophilicity, improving membrane permeability in biological assays. Hydrolysis to the free acid is often required for further coupling reactions .
Availability and Purity

Commercial availability varies: the target compound (CAS: 1187933-14-7) is typically stocked at 97% purity, while methyl esters (CAS: 40971-35-5) and brominated derivatives (CAS: 22190-40-5) are available at ≥95% purity . Indoline analogs may require custom synthesis, increasing cost and lead time .

Research Implications

The choice of analog depends on the application:

  • Drug Discovery : The target compound’s chiral purity and Boc protection make it ideal for peptide-based therapeutics.
  • Material Science : Methyl esters (CAS: 40971-35-5) are preferred for hydrophobic polymer modifications.
  • Catalysis : Indoline derivatives (CAS: 144069-67-0) may offer superior enantioselectivity in asymmetric reactions due to their rigid core .

Preparation Methods

General Synthetic Approach

The synthesis of (S)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically proceeds through:

Stereoselective Synthesis of the Tetrahydroquinoline Core

According to patent literature (EP1964925A1), optically active 4-hydroxy-1,2,3,4-tetrahydroquinolines, which are closely related intermediates, can be prepared using enzymatic or chemical resolution methods. This approach can be adapted to synthesize the (S)-configured tetrahydroquinoline-2-carboxylic acid by:

  • Starting from racemic or prochiral precursors.
  • Employing lipase-catalyzed kinetic resolution or asymmetric synthesis techniques.
  • Using protecting groups and selective functional group transformations to control stereochemistry.

The patent describes enzymatic methods involving lipases from microorganisms such as Candida, Aspergillus, or Burkholderia species to achieve high enantioselectivity in the preparation of optically active tetrahydroquinoline derivatives.

Boc Protection of the Nitrogen Atom

Protection of the nitrogen atom with a tert-butoxycarbonyl group is a standard procedure to stabilize the amine functionality during synthesis. The Boc protection is achieved by:

  • Reacting the free amine tetrahydroquinoline intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate).
  • The reaction is typically conducted in solvents such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature.
  • The Boc group protects the nitrogen, facilitating purification and subsequent synthetic steps.

Representative Preparation Procedure

A typical preparation sequence based on literature and patent data includes:

Step Reagents/Conditions Description
1. Synthesis of tetrahydroquinoline core Starting from appropriate substituted anilines and aldehydes via Povarov reaction or catalytic hydrogenation Formation of racemic or prochiral tetrahydroquinoline
2. Enzymatic resolution or asymmetric synthesis Lipase-catalyzed kinetic resolution or chiral catalyst-mediated asymmetric hydrogenation Obtaining (S)-configured intermediate
3. Introduction of carboxylic acid Oxidation or hydrolysis of ester intermediate Installation of carboxylic acid group at 2-position
4. Boc protection Reaction with di-tert-butyl dicarbonate and base in organic solvent Protection of nitrogen as Boc-carbamate
5. Purification Column chromatography or recrystallization Isolation of pure this compound

Data Table: Stock Solution Preparation (Example)

Based on commercial data for the related (R)-enantiomer, preparation of stock solutions for biological or chemical testing is standardized as follows:

Amount of Compound (mg) Concentration (mM) Volume of Solvent (mL)
1 1 3.6061
5 1 18.0304
10 1 36.0607
1 5 0.7212
5 5 3.6061
10 5 7.2121
1 10 0.3606
5 10 1.803
10 10 3.6061

Note: These volumes correspond to preparation in DMSO or other suitable solvents for stock solutions used in research assays.

Research Findings and Considerations

  • Enzymatic methods provide high enantioselectivity and mild reaction conditions, preserving the stereochemistry of the tetrahydroquinoline core.
  • Chemical protection with Boc is well-established, providing stability and ease of handling.
  • Purification often requires chromatographic techniques to separate enantiomers or remove impurities.
  • Solubility and formulation data indicate that the compound dissolves in DMSO and can be formulated with co-solvents such as PEG300, Tween 80, or corn oil for in vivo studies.

Q & A

Q. What are the key synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?

The compound is typically synthesized via hydrogenation and Boc protection. One method involves catalytic hydrogenation of a benzyl-protected intermediate (e.g., benzyl 2-tert-butyl (S)-1,2,3,4-tetrahydroisoquinoline-2,3(1H)-dicarboxylate) using Pd/C under a hydrogen atmosphere (5 kPa, 25°C, 24 h), followed by deprotection and purification . Another approach uses tert-butoxycarbonyl (Boc) anhydride to protect the amine group during multi-step synthesis, ensuring regioselectivity and stereochemical integrity .

Q. How is the Boc group strategically used in this compound’s synthesis?

The Boc group acts as a temporary protecting group for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions and later removed using acidic hydrolysis (e.g., HCl/dioxane or TFA) to regenerate the free amine .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm stereochemistry and purity (e.g., 1^1H and 13^13C NMR to verify Boc group integration and tetrahydroquinoline backbone signals) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS to match calculated and observed m/z values) .
  • HPLC : Assess enantiomeric excess using chiral columns .

Q. What safety precautions are required when handling this compound?

  • PPE : Chemical safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors/mist .
  • Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high chiral purity?

Chiral resolution using L-tartaric acid or asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantiomeric excess >98%. Monitoring via chiral HPLC and adjusting reaction time/temperature minimizes racemization .

Q. What stability challenges arise under acidic or basic conditions?

  • Acidic Conditions : The Boc group is labile to strong acids (e.g., TFA), leading to premature deprotection. Stability studies (e.g., pH 1–3 buffers at 25°C) show >90% integrity for 24 hours, but prolonged exposure degrades the compound .
  • Basic Conditions : The tetrahydroquinoline ring may undergo oxidation; use inert atmospheres (N2_2) and antioxidants (e.g., BHT) to mitigate degradation .

Q. How do structural modifications impact biological activity in drug discovery?

  • Tetrahydroquinoline Core : Enhances binding to CNS targets (e.g., serotonin receptors) due to rigid conformation .
  • Carboxylic Acid Moiety : Facilitates salt formation for improved solubility and bioavailability. Comparative studies with methyl ester analogs show 3x lower IC50_{50} in enzyme inhibition assays .

Q. How to address contradictory data in reaction yields or purity?

  • Yield Discrepancies : Varying Pd/C catalyst loading (2–5%) or hydrogen pressure (1–5 atm) impacts reduction efficiency. Optimize via DOE (Design of Experiments) .
  • Purity Issues : Contaminants from incomplete Boc deprotection are resolved by repurifying via silica gel chromatography (hexane/EtOAc gradient) .

Key Research Findings

  • The compound’s bicyclic structure mimics phenylalanine in enzyme binding pockets, making it a scaffold for protease inhibitors .
  • Hydrogenation conditions (5% Pd/C, 25°C) achieve >95% conversion but require post-reaction filtration to remove catalyst residues .
  • Boc deprotection with TFA yields the free amine without racemization, critical for peptide coupling in drug conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.